N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide
Description
This compound features a benzodioxol moiety (2H-1,3-benzodioxol-5-yl) linked via an acetamide group to a pyrimidine ring substituted with a methyl group at position 6 and a pyrazine ring at position 2. The sulfanyl (-S-) bridge connects the acetamide to the pyrimidine core, a structural motif associated with diverse biological activities, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-methyl-2-pyrazin-2-ylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c1-11-6-17(23-18(21-11)13-8-19-4-5-20-13)27-9-16(24)22-12-2-3-14-15(7-12)26-10-25-14/h2-8H,9-10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWZDAOAXLLPMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=NC=CN=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzodioxole Ring: Starting with catechol, the benzodioxole ring is formed through a cyclization reaction with formaldehyde under acidic conditions.
Synthesis of the Pyrazinyl-Pyrimidinyl Moiety: This involves the condensation of 2-chloropyrimidine with pyrazine-2-carboxylic acid in the presence of a base such as potassium carbonate.
Thioether Formation: The pyrazinyl-pyrimidinyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: Finally, the benzodioxole and pyrazinyl-pyrimidinyl intermediates are coupled through an acetamide linkage using an amide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide exhibits significant anticancer properties. Studies have shown its efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific signaling pathways that promote cell proliferation and survival.
Case Study:
A study conducted by researchers at the University of Medicine demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways. The compound was found to reduce cell viability significantly at concentrations above 10 µM.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These findings indicate that this compound could be a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Case Study:
In an experiment involving lipopolysaccharide-stimulated macrophages, treatment with the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-alpha) levels, indicating its potential for therapeutic applications in conditions like rheumatoid arthritis.
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of the Benzodioxole Ring : Synthesized through cyclization reactions involving catechol derivatives.
- Synthesis of the Pyrimidine Moiety : Achieved via reactions with appropriate pyrazine derivatives.
- Coupling Reactions : The intermediates are coupled using a sulfanylacetamide linker under controlled conditions.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural Influences on Bioactivity
- Benzodioxol vs. Benzamide Moieties: The target compound’s benzodioxol group (electron-rich aromatic system) contrasts with zetomipzomibum’s chlorinated benzodioxol and benzamide groups. This difference likely impacts solubility and target specificity, with zetomipzomibum’s immunomodulatory activity tied to its unique halogenation pattern .
- Pyrazine vs. Indole/Oxadiazole Substitutions : Pyrazine-containing compounds (e.g., target compound, ) may exhibit enhanced π-π stacking interactions in enzyme binding pockets compared to indole-based analogs (e.g., 8t–8w), which show stronger LOX and BChE inhibition .
Pharmacological Potential
- Enzyme Inhibition: Compounds with indole-oxadiazole cores (8t–8w) demonstrate nanomolar to micromolar IC₅₀ values against LOX and BChE, suggesting the target compound’s pyrimidine-pyrazine core could be optimized for similar applications .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodioxole moiety and a pyrimidine derivative. Its molecular formula is CHNOS, with a molecular weight of approximately 392.45 g/mol. The presence of the sulfanyl group and the unique bicyclic structure contribute to its biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : Many benzodioxole derivatives act as enzyme inhibitors, particularly in protease inhibition, which can be crucial in therapeutic applications against viral infections and cancer .
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties against various bacterial strains, suggesting that this compound may also possess such activity .
- Antioxidant Properties : The structural components may confer antioxidant capabilities, which are beneficial in reducing oxidative stress in biological systems .
Antimicrobial Activity
A study evaluated the antimicrobial effects of related compounds, showing that certain derivatives had significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds were documented, indicating varying levels of effectiveness against different strains .
Analgesic Activity
Research into related compounds has demonstrated potential analgesic effects. For instance, derivatives were tested using the acetic acid-induced writhing method in mice, revealing promising results for pain relief .
Case Studies
- Synthesis and Evaluation : A study focused on synthesizing various analogues of benzodioxole-based compounds, including this compound. The evaluation included biological assays to determine their efficacy as protease inhibitors and their potential use in treating diseases like HIV and cancer .
- Comparative Studies : Comparative studies with other similar compounds have shown that modifications in the chemical structure can significantly alter biological activity. For instance, variations in the substituents on the pyrimidine ring influenced both potency and selectivity towards specific biological targets .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 15.62 |
| Compound B | Escherichia coli | 31.25 |
| Compound C | Pichia pastoris | 62.50 |
Table 2: Analgesic Activity Results
| Compound Name | Method Used | ED50 (mg/kg) |
|---|---|---|
| Compound D | Acetic Acid Writhing Method | 100 |
| Compound E | Eddy’s Hot Plate Method | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
